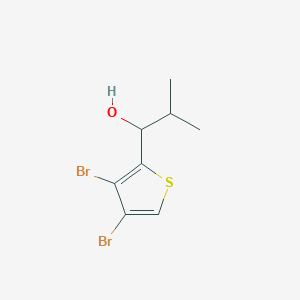![molecular formula C14H15NS B12068537 N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, with a thiophene and phenyl group as substituents. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis.
Attachment of the Phenyl Group: The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize waste and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with similar aromatic properties.
Phenylcyclopropane: A compound with a cyclopropane ring attached to a phenyl group.
Cyclopropylamine: A compound with a cyclopropane ring attached to an amine group.
Uniqueness
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to the combination of the thiophene, phenyl, and cyclopropane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H15NS/c1-2-4-14(12-7-8-16-10-12)11(3-1)9-15-13-5-6-13/h1-4,7-8,10,13,15H,5-6,9H2 |
InChI Key |
DCTMBJMNIWQMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)


![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12068479.png)








![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)
